molecular formula C17H19N3OS B305605 3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone

3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone

Cat. No. B305605
M. Wt: 313.4 g/mol
InChI Key: YEMXKKMGKCBDKO-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone, also known as CP-544326, is a small molecule drug that has been studied extensively for its potential therapeutic applications. CP-544326 belongs to the class of imidazolidinone compounds and has been shown to have a range of biological effects, including anti-inflammatory and analgesic properties. In

Mechanism of Action

The exact mechanism of action of 3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to act by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a molecule that plays an important role in regulating inflammation and pain. By inhibiting PDE4, 3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone increases the levels of cAMP in cells, which in turn leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone has been shown to have a range of biochemical and physiological effects. In animal models of inflammation, 3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone has also been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4).
In animal models of pain, 3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone has been shown to reduce the activity of pain-sensing neurons in the spinal cord and brain. This suggests that 3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone may be a useful drug for the treatment of chronic pain conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone is that it has been extensively studied in animal models of inflammation and pain. This means that there is a large body of data available on its pharmacological properties and potential therapeutic applications.
One of the limitations of 3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone is that it has not yet been tested in clinical trials in humans. This means that its safety and efficacy in humans is not yet known.

Future Directions

There are a number of future directions for research on 3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone. One area of research is in the development of new synthetic routes for the production of 3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone and related compounds. This could lead to the development of more efficient and cost-effective methods for producing these compounds.
Another area of research is in the development of new drug delivery systems for 3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone. This could include the use of nanoparticles or other targeted drug delivery systems to improve the specificity and efficacy of the drug.
Finally, there is a need for further research on the safety and efficacy of 3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone in humans. This could involve the conduct of clinical trials to evaluate the drug's potential therapeutic applications and side effects.

Synthesis Methods

The synthesis of 3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone involves a series of chemical reactions that result in the formation of the imidazolidinone ring. The starting material for the synthesis is 4-(1-pyrrolidinyl)benzaldehyde, which is reacted with cyclopropylamine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine, which is then reacted with carbon disulfide to form the dithiocarbamate. The dithiocarbamate is then reacted with carbon disulfide and potassium hydroxide to form the thioxoimidazolidinone ring. The final product is obtained by reacting the thioxoimidazolidinone with acetic anhydride.

Scientific Research Applications

3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone has been studied for its potential therapeutic applications in a number of different areas. One of the most promising areas of research is in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. 3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone has been shown to have potent anti-inflammatory effects in animal models of these diseases, and may be a promising candidate for clinical trials in humans.
3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone has also been studied for its potential analgesic effects. In animal models of pain, 3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone has been shown to reduce pain sensitivity and increase pain tolerance. This suggests that 3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone may be a useful drug for the treatment of chronic pain conditions.

properties

Product Name

3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

(5Z)-3-cyclopropyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H19N3OS/c21-16-15(18-17(22)20(16)14-7-8-14)11-12-3-5-13(6-4-12)19-9-1-2-10-19/h3-6,11,14H,1-2,7-10H2,(H,18,22)/b15-11-

InChI Key

YEMXKKMGKCBDKO-PTNGSMBKSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)N3)C4CC4

SMILES

C1CCN(C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)N3)C4CC4

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)N3)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.